molecular formula C10H10N2S B13015150 (3-(Pyridin-4-yl)thiophen-2-yl)methanamine

(3-(Pyridin-4-yl)thiophen-2-yl)methanamine

Cat. No.: B13015150
M. Wt: 190.27 g/mol
InChI Key: COIQVJUDPHKNEA-UHFFFAOYSA-N
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Description

(3-(Pyridin-4-yl)thiophen-2-yl)methanamine: is an organic compound with the molecular formula C10H10N2S This compound features a pyridine ring and a thiophene ring connected via a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pyridin-4-yl)thiophen-2-yl)methanamine typically involves the reaction of 3-(pyridin-4-yl)thiophene with a suitable amine source under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. standard organic synthesis techniques involving batch reactors and continuous flow systems could be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the pyridine ring or the thiophene ring, leading to partially or fully reduced products.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridine or thiophene derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may serve as a ligand in biochemical assays, interacting with specific proteins or enzymes.

Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (3-(Pyridin-4-yl)thiophen-2-yl)methanamine exerts its effects depends on its interaction with molecular targets. It may bind to specific proteins or enzymes, altering their activity and influencing biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • (3-(Pyridin-3-yl)thiophen-2-yl)methanamine
  • (3-(Pyridin-2-yl)thiophen-2-yl)methanamine
  • (3-(Pyridin-4-yl)furan-2-yl)methanamine

Uniqueness: The unique combination of the pyridine and thiophene rings in (3-(Pyridin-4-yl)thiophen-2-yl)methanamine provides distinct electronic properties, making it valuable in various research applications.

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

(3-pyridin-4-ylthiophen-2-yl)methanamine

InChI

InChI=1S/C10H10N2S/c11-7-10-9(3-6-13-10)8-1-4-12-5-2-8/h1-6H,7,11H2

InChI Key

COIQVJUDPHKNEA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(SC=C2)CN

Origin of Product

United States

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